Superior Trypanocidal Potency Against Proliferative Epimastigotes vs. Non‑Brominated 5‑Methoxyjuglone
Among four advanced juglone derivatives, the 2-bromo-5-methoxy compound (NQ12) was markedly more potent against T. cruzi axenic epimastigotes than the non-brominated 5-methoxy analog (NQ9). At day 4 of treatment, NQ12 achieved an IC50 of 0.44 ± 0.11 µM versus 1.27 ± 0.21 µM for NQ9, representing a potency advantage of 2.9‑fold [1]. The brominated compound also outperformed NQ8 (5‑acetoxyjuglone; 0.36 ± 0.07 µM) at early time points (day 1 IC50: 0.55 vs. 0.76 µM), demonstrating faster onset of action [1].
| Evidence Dimension | Antiproliferative IC50 against T. cruzi epimastigotes (4-day treatment) |
|---|---|
| Target Compound Data | NQ12 (2‑bromo‑5‑methoxy‑1,4‑naphthoquinone): 0.44 ± 0.11 µM |
| Comparator Or Baseline | NQ9 (5‑methoxy‑1,4‑naphthoquinone, juglone methyl ether): 1.27 ± 0.21 µM; NQ8 (5‑acetoxyjuglone): 0.36 ± 0.07 µM; NQ1 (1,4‑naphthoquinone): 0.26 ± 0.05 µM |
| Quantified Difference | 2.9‑fold more potent than NQ9; 1.7‑fold less potent than NQ1; comparable to NQ8 within SD |
| Conditions | Axenic epimastigote culture; 1–4 day exposure; MTT-based proliferation assay; mean ± SD of ≥3 independent experiments [1] |
Why This Matters
For Chagas disease screening programs, the 2‑bromo‑5‑methoxy substitution offers a 3‑fold gain in epimastigote potency over the non‑brominated methoxy analog, enabling detection of structure–activity relationships that would be missed with mono‑substituted juglone derivatives.
- [1] Bastos, M. M.; et al. BMC Microbiol. 2013, 13, 196 (Table 2). View Source
